molecular formula C12H19NO4 B8315172 n-Tert-butoxycarbonyl-propargylglycine ethyl ester

n-Tert-butoxycarbonyl-propargylglycine ethyl ester

Cat. No. B8315172
M. Wt: 241.28 g/mol
InChI Key: QZRPXQZPQGTPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645607B2

Procedure details

Various enzymes shown in the following Table 1 were weighed in amounts shown in the following Table 2, respectively. Then, into the above-mentioned enzyme was added a solution prepared by dissolving 0.1 ml of a 2 M tert-butyl methyl ether solution of N-tert-butoxycarbonyl-propargylglycine ethyl ester into 5 ml of a 100 mM potassium phosphate buffering solution (pH 7.0). The resultant solution was stirred at 40° C. for 20 hours. Then, 6.4 ml of water and 8.6 ml of acetonitrile were added and mixed. The resultant uniform solution was analyzed by HPLC [column: CHIRALCEL OJ-RH, 4.6 mmφ×15 cm (manufactured by Daicel Chemical Industries, Ltd.)], and the yields and enantiomer excess of the resultant optically active N-tert-butoxycarbonyl-propargylglycine and N-tert-butoxycarbonyl-propargylglycine ethyl ester were calculated. The results are shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(C)(C)C.[CH2:7]([O:9][C:10](=[O:23])[CH2:11][N:12]([CH2:20][C:21]#[CH:22])[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH3:8].P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>C(#N)C>[C:16]([O:15][C:13]([N:12]([CH2:20][C:21]#[CH:22])[CH2:11][C:10]([OH:23])=[O:9])=[O:14])([CH3:19])([CH3:18])[CH3:17].[CH2:7]([O:9][C:10](=[O:23])[CH2:11][N:12]([CH2:20][C:21]#[CH:22])[C:13]([O:15][C:16]([CH3:18])([CH3:19])[CH3:17])=[O:14])[CH3:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)CC#C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
O
Name
Quantity
8.6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, into the above-mentioned enzyme was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
mixed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)CC#C
Name
Type
product
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)CC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07645607B2

Procedure details

Various enzymes shown in the following Table 1 were weighed in amounts shown in the following Table 2, respectively. Then, into the above-mentioned enzyme was added a solution prepared by dissolving 0.1 ml of a 2 M tert-butyl methyl ether solution of N-tert-butoxycarbonyl-propargylglycine ethyl ester into 5 ml of a 100 mM potassium phosphate buffering solution (pH 7.0). The resultant solution was stirred at 40° C. for 20 hours. Then, 6.4 ml of water and 8.6 ml of acetonitrile were added and mixed. The resultant uniform solution was analyzed by HPLC [column: CHIRALCEL OJ-RH, 4.6 mmφ×15 cm (manufactured by Daicel Chemical Industries, Ltd.)], and the yields and enantiomer excess of the resultant optically active N-tert-butoxycarbonyl-propargylglycine and N-tert-butoxycarbonyl-propargylglycine ethyl ester were calculated. The results are shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(C)(C)C.[CH2:7]([O:9][C:10](=[O:23])[CH2:11][N:12]([CH2:20][C:21]#[CH:22])[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH3:8].P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>C(#N)C>[C:16]([O:15][C:13]([N:12]([CH2:20][C:21]#[CH:22])[CH2:11][C:10]([OH:23])=[O:9])=[O:14])([CH3:19])([CH3:18])[CH3:17].[CH2:7]([O:9][C:10](=[O:23])[CH2:11][N:12]([CH2:20][C:21]#[CH:22])[C:13]([O:15][C:16]([CH3:18])([CH3:19])[CH3:17])=[O:14])[CH3:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)CC#C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
O
Name
Quantity
8.6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, into the above-mentioned enzyme was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
mixed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)CC#C
Name
Type
product
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)CC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.